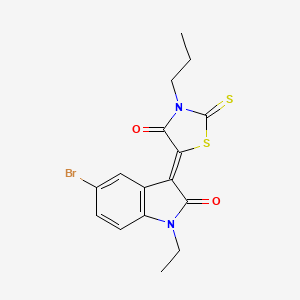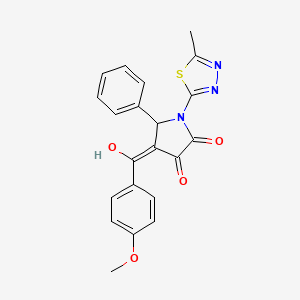![molecular formula C19H20ClN3O2S2 B12026805 N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 585552-97-2](/img/structure/B12026805.png)
N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The core structure consists of a thieno[2,3-d]pyrimidine ring, which contains sulfur and nitrogen atoms.
- The chloro-substituted phenyl group and the acetamide moiety enhance its chemical diversity.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 2-amino-5-chlorobenzaldehyde with 3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., ethanol or dichloromethane) and acid catalysts.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but examples include sulfonated derivatives and reduced forms.
Scientific Research Applications
Biology: It may serve as a probe for thiol-containing biomolecules due to its sulfur atom.
Medicine: Investigations focus on its potential as a drug candidate, especially if it interacts with specific biological targets.
Industry: Its applications in materials science or catalysis are areas of interest.
Mechanism of Action
Targets: The compound likely interacts with proteins containing thiol groups (e.g., enzymes, receptors).
Pathways: Further research is needed to elucidate specific pathways, but it may affect redox processes or signal transduction.
Comparison with Similar Compounds
Uniqueness: Its combination of a thieno[2,3-d]pyrimidine core, chloro-substituted phenyl group, and acetamide functionality distinguishes it.
Similar Compounds: Related compounds include thieno[2,3-d]pyrimidines, acetamides, and chloro-substituted aromatics.
Remember that this compound’s detailed properties and applications may vary based on ongoing research
Properties
CAS No. |
585552-97-2 |
|---|---|
Molecular Formula |
C19H20ClN3O2S2 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-5-23-18(25)16-11(3)12(4)27-17(16)22-19(23)26-9-15(24)21-14-8-13(20)7-6-10(14)2/h6-8H,5,9H2,1-4H3,(H,21,24) |
InChI Key |
MHNSFTOJVLNDDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C)SC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026735.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026746.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12026774.png)
![4-(benzyloxy)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12026776.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12026782.png)

![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12026793.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026799.png)


![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026814.png)
